5-Methyldec-2-ene
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Overview
Description
5-Methyldec-2-ene: is an organic compound belonging to the class of alkenes, characterized by the presence of a double bond between the second and third carbon atoms in the decane chain, with a methyl group attached to the fifth carbon. This compound is a hydrocarbon with the molecular formula C11H22 and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyldec-2-ene can be achieved through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 5-methyl-2-decanol using a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. This method allows for precise control over the position of the double bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale dehydration processes or catalytic cracking of larger hydrocarbons. These methods are optimized for efficiency and yield, often utilizing advanced catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 5-Methyldec-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 5-methyldecane. This reaction typically involves hydrogenation using a metal catalyst such as palladium or platinum.
Addition Reactions: The double bond in this compound makes it susceptible to addition reactions, such as hydrohalogenation, hydration, and halogenation. For example, the addition of hydrogen bromide (HBr) results in the formation of 5-bromo-5-methyldecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalyst
Addition: Hydrogen bromide (HBr), water (H2O) with acid catalyst, bromine (Br2)
Major Products:
Oxidation: 5-methyl-2-decanol, 5-methyl-2-decanal, 5-methyl-2-decanoic acid
Reduction: 5-methyldecane
Addition: 5-bromo-5-methyldecane, 5-methyl-2-decanol
Scientific Research Applications
Chemistry: 5-Methyldec-2-ene is used as a starting material in organic synthesis, particularly in the production of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound can be used as a model compound to study the behavior of alkenes in biological systems
Industry: In the industrial sector, this compound is used in the production of polymers, lubricants, and other specialty chemicals. Its properties make it suitable for use in various formulations and applications.
Mechanism of Action
The mechanism of action of 5-Methyldec-2-ene in chemical reactions involves the interaction of the double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as hydrogen halides or halogens. This results in the formation of carbocation intermediates, which then react with nucleophiles to form the final products.
Molecular Targets and Pathways: In biological systems, the molecular targets and pathways of this compound and its derivatives are not well-defined. its reactivity suggests that it may interact with enzymes and other biomolecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
2-Methyl-2-decene: Another alkene with a similar structure but with the double bond at the second carbon and a methyl group at the second carbon.
5-Methyldecane: A saturated hydrocarbon with a similar carbon chain but without the double bond.
5-Methyl-2-decanol: An alcohol derivative of 5-Methyldec-2-ene.
Uniqueness: this compound is unique due to the position of its double bond and the presence of a methyl group, which influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in organic synthesis and industrial applications.
Properties
CAS No. |
74645-86-6 |
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Molecular Formula |
C11H22 |
Molecular Weight |
154.29 g/mol |
IUPAC Name |
5-methyldec-2-ene |
InChI |
InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h5,7,11H,4,6,8-10H2,1-3H3 |
InChI Key |
KNQDGHOGZJZZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)CC=CC |
Origin of Product |
United States |
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